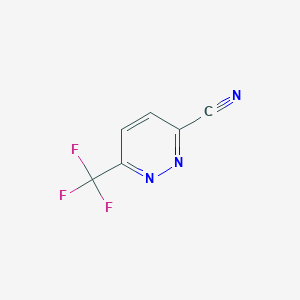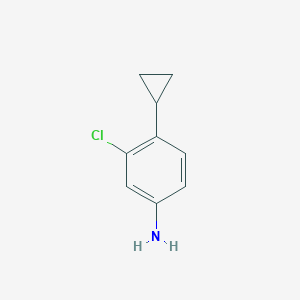
3-Chloro-4-cyclopropylaniline
Descripción general
Descripción
3-Chloro-4-cyclopropylaniline is a chemical compound with the CAS Number: 1208082-73-8 . It has a molecular weight of 167.64 .
Molecular Structure Analysis
The InChI code for 3-Chloro-4-cyclopropylaniline is1S/C9H10ClN/c10-9-5-7(11)3-4-8(9)6-1-2-6/h3-6H,1-2,11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
3-Chloro-4-cyclopropylaniline has a molecular weight of 167.64 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Visible Light Mediated Intermolecular Annulation : Nguyen, Maity, and Zheng (2014) explored the intermolecular [3 + 2] annulation of cyclopropylanilines with alkynes using visible light photoredox catalysis. This method yields a variety of cyclic allylic amines, demonstrating significant group tolerance, especially with heterocycles, and can be used to prepare complex heterocycles such as fused indolines (Nguyen, Maity, & Zheng, 2014).
Mechanistic Probes in Nitrosation : A study by Loeppky and Elomari (2000) described the synthesis of a group of N-cyclopropyl-N-alkylanilines and their rapid reaction with nitrous acid, producing N-alkyl-N-nitrosoaniline by specific cleavage of the cyclopropyl group from the nitrogen. This transformation suggests a mechanism involving the formation of an amine radical cation (Loeppky & Elomari, 2000).
Generation and Reactivity of the 4-Aminophenyl Cation : Guizzardi et al. (2001) investigated the generation of the 4-aminophenyl cation and its reactions by photolysis of 4-chloroaniline. This study provides insight into the complex reactions and intermediates formed during photolysis processes (Guizzardi et al., 2001).
Herbicide for Weed Control in Cereal Grains : Busschbach, Daalen, and Daams (1973) discussed the synthesis and properties of 3-(4-cyclopropylphenyl)-l,1-dimethylurea, a selective herbicide for weed control in cereal grains. This highlights the practical application of cyclopropylanilines in agricultural settings (Busschbach, Daalen, & Daams, 1973).
Synthesis of Chlorinated Arenes : Wolf et al. (2009) explored the diversity-oriented synthesis of chlorinated arenes by one-pot cyclizations of 4-chloro-1,3-bis(trimethylsilyloxy)buta-1,3-dienes, demonstrating the versatility of these compounds in organic synthesis (Wolf et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
3-chloro-4-cyclopropylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-9-5-7(11)3-4-8(9)6-1-2-6/h3-6H,1-2,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYMIPAOYNLSBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-cyclopropylaniline | |
CAS RN |
1208082-73-8 | |
| Record name | 3-chloro-4-cyclopropylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



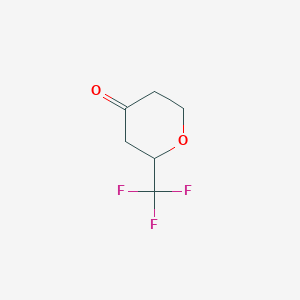
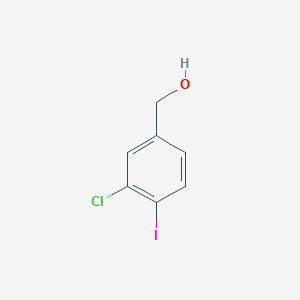
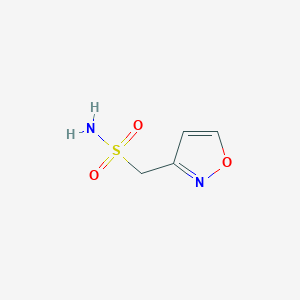
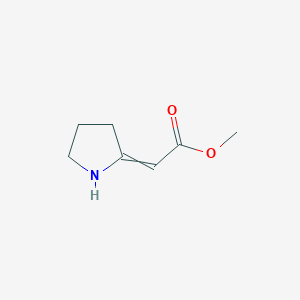
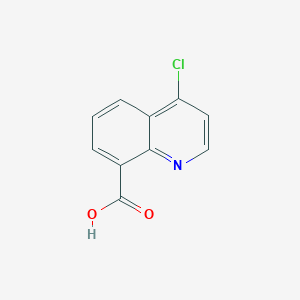
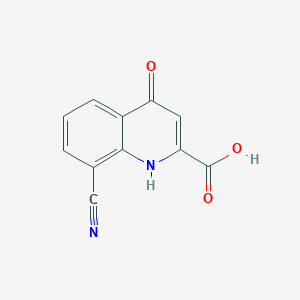
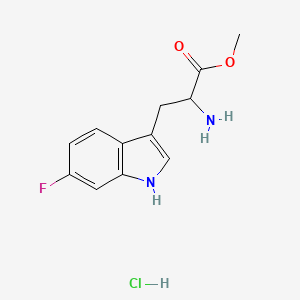
![4-Oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene](/img/structure/B1429769.png)
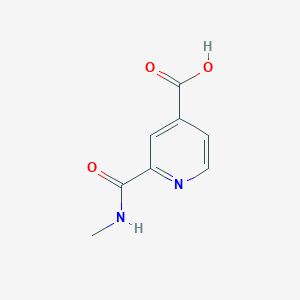
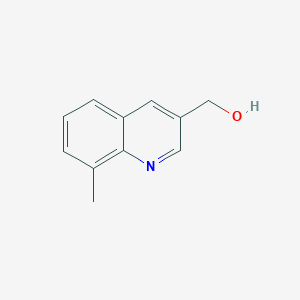
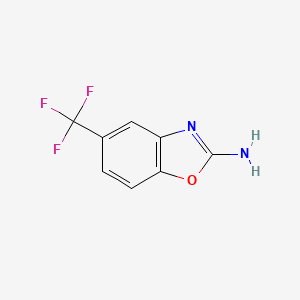
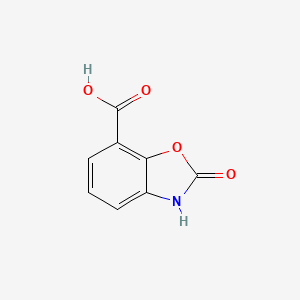
![N-(5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazol-2-yl)acetamide](/img/structure/B1429777.png)
